molecular formula C14H8BrI B14215649 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-24-8

1-Bromo-3-[(3-iodophenyl)ethynyl]benzene

Katalognummer: B14215649
CAS-Nummer: 832744-24-8
Molekulargewicht: 383.02 g/mol
InChI-Schlüssel: ZCDCCCQKQWCJEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrI It is a derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring through an ethynyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of brominated and iodinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzene with an iodinated phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing such compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form new products. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Eigenschaften

CAS-Nummer

832744-24-8

Molekularformel

C14H8BrI

Molekulargewicht

383.02 g/mol

IUPAC-Name

1-bromo-3-[2-(3-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrI/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H

InChI-Schlüssel

ZCDCCCQKQWCJEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.